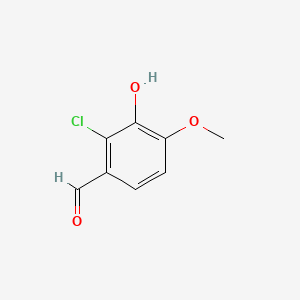

2-Chloro-3-hydroxy-4-methoxybenzaldehyde

Description

Nomenclature and Structural Characteristics in Academic Contexts

A clear understanding of a chemical compound begins with its nomenclature and a detailed examination of its structural features. These elements are fundamental to its identity and its behavior in chemical reactions.

IUPAC and Common Synonyms

The systematic name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 2-Chloro-3-hydroxy-4-methoxybenzaldehyde . sigmaaldrich.comchemicalbook.com It is also known by several common synonyms, which include:

2-Chloro-3-hydroxy-p-anisaldehyde sigmaaldrich.comscbt.com

2-Chloroisovanillin sigmaaldrich.comscbt.com

Chloroisovaniline chemdad.com

Molecular Formula and Connectivity

The molecular formula for this compound is C₈H₇ClO₃ . chemicalbook.comguidechem.com This formula indicates the presence of eight carbon atoms, seven hydrogen atoms, one chlorine atom, and three oxygen atoms. The structure consists of a benzene (B151609) ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), a methoxy (B1213986) group (-OCH₃), and a chlorine atom (-Cl). The connectivity of these substituents on the benzene ring is crucial to the molecule's properties.

Substituent Effects on Aromatic Systems: Theoretical Considerations

The reactivity and electronic properties of the benzaldehyde (B42025) core are significantly influenced by its substituents through inductive and resonance effects. The aldehyde group is an electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. The hydroxyl and methoxy groups are electron-donating groups, which activate the ring. The chlorine atom, while electronegative and electron-withdrawing through the inductive effect, can also donate electron density through resonance. The interplay of these electronic effects on the aromatic system is a key area of theoretical and practical study in organic chemistry.

Planar Molecular Geometry and Intramolecular Interactions

The core benzene ring of this compound possesses a planar geometry. britannica.com The substituents lie in or close to this plane. A significant feature of its structure is the potential for intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and the oxygen of the adjacent aldehyde group. This type of interaction can influence the compound's physical properties, such as its melting point and solubility, as well as its chemical reactivity. While not as commonly discussed for this specific molecule, the presence of a chlorine atom also introduces the possibility of halogen bonding, another type of non-covalent interaction that can affect crystal packing and molecular recognition.

Historical Perspectives and Early Discoveries in Benzaldehyde Chemistry

The study of benzaldehyde, the parent compound of this substituted derivative, has a rich history that laid the groundwork for organic chemistry. Benzaldehyde was first isolated in 1803 by the French pharmacist Martrès from bitter almonds. techvina.vnwikipedia.org In the 1830s, German chemists Justus von Liebig and Friedrich Wöhler conducted extensive investigations into benzaldehyde and its derivatives, which were pivotal in the development of structural theory in organic chemistry. britannica.comtechvina.vn The ability to synthesize aldehydes, initially developed by chemists like Auguste Darzens in 1903, and later refined, opened the door to the creation of a vast array of substituted benzaldehydes with diverse properties and applications. carrementbelle.com

Significance of Substituted Benzaldehydes in Organic and Medicinal Chemistry Research

Substituted benzaldehydes are a cornerstone of modern organic synthesis and medicinal chemistry. Their aldehyde functional group is highly versatile, participating in a wide range of chemical reactions to form more complex molecules. fiveable.me These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. acs.org For instance, substituted benzaldehydes are known to react with hydrazone derivatives to form Schiff bases and with chalcone (B49325) derivatives, showcasing their utility in creating diverse molecular scaffolds. wisdomlib.org In the realm of medicinal chemistry, the design of substituted benzaldehydes has been explored to create compounds with specific biological activities. For example, certain substituted benzaldehydes have been designed to interact with human haemoglobin to increase its oxygen affinity, which has potential applications in treating conditions like sickle cell disease. nih.gov The ability to introduce a variety of substituents onto the benzaldehyde ring allows for the fine-tuning of a molecule's properties to achieve a desired biological effect.

Compound Properties Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₃ | chemicalbook.comguidechem.com |

| Molecular Weight | 186.59 g/mol | sigmaaldrich.comscbt.com |

| Melting Point | 204-208 °C | sigmaaldrich.comchemdad.com |

| CAS Number | 37687-57-3 | sigmaaldrich.comchemicalbook.com |

| EC Number | 253-627-9 | sigmaaldrich.comchemicalbook.com |

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a synthetic intermediate. The compound's reactivity is centered around its aldehyde and hydroxyl groups, as well as the potential for nucleophilic substitution on the aromatic ring, although the latter is less common. Investigations have explored its role in the construction of heterocyclic systems and the synthesis of specialized dyes.

A notable research trajectory for this compound is its use as a precursor in the synthesis of norbelladine (B1215549) analogues, which are frameworks for Amaryllidaceae alkaloids. conicet.gov.ar Some of these alkaloids, such as galantamine, are used in the treatment of Alzheimer's disease, highlighting the potential of this compound derivatives in medicinal chemistry. conicet.gov.ar

Another significant area of research is its application in the creation of fluorescent dyes. The compound has been identified as a reactant for the synthesis of BODIPY (boron-dipyrromethene) fluorescent sensors and fluorescein (B123965) derivatives. researchgate.netgoogleapis.com These dyes are crucial tools in bio-imaging and diagnostics due to their unique photophysical properties.

Furthermore, a patent has disclosed the use of this compound in the preparation of thiazolidinedione derivatives. google.com Thiazolidinediones are a class of compounds known for their therapeutic applications, suggesting another avenue for the application of this versatile benzaldehyde derivative.

The synthesis of this compound itself has been a subject of study, with methods developed to achieve its formation from readily available starting materials. A key method involves the chlorination of 3-hydroxy-4-methoxybenzaldehyde. conicet.gov.ar

The following sections will delve into the specifics of the synthesis and the diverse applications of this important chemical compound.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 37687-57-3 | conicet.gov.arnies.go.jp |

| Molecular Formula | C₈H₇ClO₃ | conicet.gov.arnies.go.jp |

| Molecular Weight | 186.59 g/mol | conicet.gov.arnies.go.jp |

| Melting Point | 204-208 °C | sigmaaldrich.com |

| Boiling Point (Predicted) | 291.3±35.0 °C | researchgate.net |

| Density (Predicted) | 1.377±0.06 g/cm³ | researchgate.net |

| pKa (Predicted) | 7.77±0.15 | researchgate.net |

| Form | Solid | sigmaaldrich.com |

Synthesis and Reactivity

A documented method for the synthesis of this compound involves the direct chlorination of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). In a typical procedure, a solution of N-chlorosuccinimide (NCS) in glacial acetic acid is added dropwise to a solution of isovanillin in the same solvent. The reaction is allowed to proceed for 24 hours, after which the precipitated solid product is filtered. conicet.gov.ar

Another synthetic approach, referenced in older literature, involves a multi-step reaction starting from 1-chloro-2,3-dimethoxybenzene (B1581966). This process includes treatment with acetic acid, followed by reaction with hexamethylenetetramine in chloroform, and finally hydrolysis with aqueous hydrobromic acid. rsc.org

The reactivity of this compound is primarily dictated by its functional groups. The aldehyde group can undergo typical reactions such as oxidation, reduction, and condensation to form Schiff bases or other derivatives. The phenolic hydroxyl group can be alkylated or acylated. The presence of the electron-donating hydroxyl and methoxy groups, along with the electron-withdrawing chloro and aldehyde groups, influences the electron density of the aromatic ring and its susceptibility to further substitution.

Spectroscopic Data

While experimentally obtained spectra are not widely published in readily accessible literature, predicted spectroscopic data provides insight into the structural confirmation of this compound.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| 189.0 | Aldehyde Carbon (C=O) |

| 161.5 | C-4 (Carbon attached to -OCH₃) |

| 136.4 | C-3 (Carbon attached to -OH) |

| 127.7 | C-1 (Carbon attached to -CHO) |

| 124.1 | C-6 |

| 120.5 | C-5 |

| 112.6 | C-2 (Carbon attached to -Cl) |

| 55.8 | Methoxy Carbon (-OCH₃) |

This data is based on general predictions for similar structures and may not represent exact experimental values.

Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the hydroxyl (O-H stretch), aldehyde (C=O stretch and C-H stretch), carbon-carbon double bonds of the aromatic ring (C=C stretch), and the carbon-chlorine bond (C-Cl stretch).

Structure

2D Structure

Propriétés

IUPAC Name |

2-chloro-3-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMJGFBJQBQOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191125 | |

| Record name | 2-Chloro-3-hydroxy-p-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37687-57-3 | |

| Record name | 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37687-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroisovaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-hydroxy-p-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-hydroxy-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROISOVANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XV7BKD7BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Classical Approaches to 2-Chloro-3-hydroxy-4-methoxybenzaldehyde Synthesis

The traditional and most cited method for synthesizing this compound begins with a substituted dimethoxybenzene precursor. This pathway involves the introduction of a formyl group followed by selective demethylation to yield the desired phenolic aldehyde.

A well-established route reported in the scientific literature involves a three-step process starting from 1-Chloro-2,3-dimethoxybenzene (B1581966). chemicalbook.com This method leverages the Duff reaction for formylation.

The initial step involves dissolving the starting material, 1-Chloro-2,3-dimethoxybenzene, in a suitable acidic medium. Glacial acetic acid is typically employed for this purpose, serving as a solvent that facilitates the subsequent formylation reaction. chemicalbook.com The reaction is generally initiated by warming the mixture to ensure complete dissolution and to prepare the substrate for the introduction of the aldehyde group. A common temperature for this step is 60 °C. chemicalbook.com

The introduction of the aldehyde group is accomplished via the Duff reaction. chemicalbook.com This formylation method utilizes hexamethylenetetramine as the source of the formyl carbon. The reaction proceeds through the electrophilic attack of an iminium ion, generated from protonated hexamethylenetetramine, onto the electron-rich aromatic ring. In this specific synthesis, the formylation occurs preferentially at the ortho position to the two methoxy (B1213986) groups, which are strong electron-donating groups. The reaction mixture containing 1-Chloro-2,3-dimethoxybenzene, hexamethylenetetramine, and acetic acid is heated to drive the formation of an intermediate, which is a benzylamine (B48309) derivative. chemicalbook.com

The final step of the classical synthesis is a dual-purpose hydrolysis. The intermediate formed in the Duff reaction is first hydrolyzed to reveal the aldehyde functionality. Concurrently, a more vigorous acidic hydrolysis is required to selectively cleave one of the methyl ether groups to form the phenolic hydroxyl group. Aqueous hydrobromic acid (HBr) is an effective reagent for this demethylation. chemicalbook.comecu.edu The cleavage occurs at the methoxy group positioned ortho to the newly introduced aldehyde, a transformation driven by the harsh acidic conditions and high temperature. This selective demethylation yields the final product, this compound. chemicalbook.com

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

| 1 | 1-Chloro-2,3-dimethoxybenzene | Acetic Acid, Hexamethylenetetramine | Benzylamine derivative | Formylation (Duff Reaction) |

| 2 | Benzylamine derivative | Aqueous Hydrobromic Acid (HBr) | This compound | Hydrolysis and Selective Demethylation |

Multi-Step Synthesis from 1-Chloro-2,3-dimethoxybenzene

Advanced Synthetic Strategies for Enhanced Efficiency and Selectivity

Given the low efficiency of the classical Duff reaction, research into alternative and more advanced synthetic strategies is warranted. These strategies focus on improving yield, enhancing selectivity, and utilizing milder reaction conditions.

One potential area for improvement lies in the modification of the Duff reaction itself. Studies on other phenolic compounds have shown that the addition of modifiers like trimethylsilyl (B98337) chloride can, in some cases, increase the yield of the formylation product. mdma.ch This approach could potentially be applied to the synthesis of this compound to boost the efficiency of the formylation step.

Another advanced approach involves circumventing the Duff reaction altogether by employing alternative formylation methods. Magnesium-mediated ortho-formylation, using paraformaldehyde in the presence of magnesium dichloride and an amine base, has emerged as a highly regioselective method for phenols. sigmaaldrich.com This technique often provides excellent yields under milder conditions than classical methods and could represent a more efficient pathway if applied to the appropriate precursor.

Furthermore, an entirely different synthetic strategy can be envisioned, starting from a different precursor. For instance, the direct chlorination of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) could provide a more direct route. This would involve the selective introduction of a chlorine atom at the C-2 position, a reaction that would require careful control of conditions to achieve the desired regioselectivity.

Modern catalytic methods also offer promising avenues. While not yet specifically reported for this compound, catalytic oxidation of substituted cresols and catalytic formylations of phenols are areas of active research. google.com These methods aim to replace stoichiometric reagents with catalytic systems, reducing waste and often improving selectivity, representing a future direction for the efficient synthesis of this and related benzaldehydes.

Selective O-Methylation and Dealkylation Protocols

A prominent strategy for the synthesis of this compound involves the selective demethylation of a dimethoxy precursor or a combination of methylation and dealkylation steps on a suitable starting material.

While various starting materials can be envisaged, a logical precursor for the synthesis of this compound would be a 3-alkoxy-4-hydroxybenzaldehyde derivative. For instance, a compound with a readily cleavable alkoxy group at the 3-position and a methoxy group at the 4-position would be an ideal intermediate. The synthesis of a related compound, 2-chloro-3-benzyloxy-4-hydroxybenzaldehyde, proceeds from 2-chloro-3-benzyloxy-4-methoxybenzaldehyde, highlighting the use of a benzyl (B1604629) ether as a protecting group that can be selectively removed.

A more direct precursor is 2-chloro-3,4-dimethoxybenzaldehyde, which can be synthesized from 1-chloro-2,3-dimethoxybenzene through formylation. chemicalbook.comsigmaaldrich.comnih.gov This dimethoxy compound serves as a key intermediate that can undergo selective dealkylation to yield the target molecule.

In syntheses requiring the introduction of a methoxy group, various methylating agents can be employed under basic conditions. Common methylating agents include dimethyl sulfate (B86663) and methyl iodide. eurekaselect.com The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), which deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, facilitating the SN2 reaction with the methylating agent. eurekaselect.com The choice of solvent and reaction conditions is crucial to ensure regioselectivity, especially when multiple hydroxyl groups are present.

The cleavage of methoxy groups to form hydroxyl groups is a critical step in the synthesis of this compound from dimethoxy precursors. Strong acids are commonly used for this purpose. For instance, a synthetic route to this compound from 1-chloro-2,3-dimethoxybenzene involves a final step of demethylation using aqueous hydrobromic acid (HBr). chemicalbook.com

Another powerful dealkylating agent is boron trichloride (B1173362) (BCl3). In the synthesis of an isotopically labeled analogue, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, selective demethylation of the corresponding 2,3,4-trimethoxybenzaldehyde (B140358) was achieved using boron trichloride. whiterose.ac.uk This reagent is known for its effectiveness in cleaving aryl methyl ethers.

Achieving regioselectivity is a significant challenge in the synthesis of polysubstituted aromatic compounds like this compound. During dealkylation of a dimethoxy precursor such as 2-chloro-3,4-dimethoxybenzaldehyde, the relative reactivity of the two methoxy groups determines the major product. The electronic effects of the neighboring chloro and aldehyde groups influence the ease of cleavage. The methoxy group at the 3-position is ortho to both the chloro and aldehyde groups, while the 4-methoxy group is meta to the chloro group and para to the aldehyde group. These electronic differences can be exploited to achieve selective dealkylation.

To minimize the formation of the undesired regioisomer (2-chloro-4-hydroxy-3-methoxybenzaldehyde) or the fully dealkylated product (2-chloro-3,4-dihydroxybenzaldehyde), careful control of reaction conditions such as temperature, reaction time, and the stoichiometry of the dealkylating agent is essential. The use of milder dealkylating agents or protecting group strategies can also enhance regioselectivity. For example, using a more labile protecting group at one position allows for its selective removal under conditions that leave the methoxy group intact.

Chemical Reactivity Analysis of this compound

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the aldehyde, the hydroxyl, the methoxy, and the chloro substituents.

Aldehyde Group Transformations

The aldehyde group is a highly reactive functional group that can undergo a wide range of transformations, providing a gateway to a diverse array of derivatives.

Table 1: Potential Aldehyde Group Transformations

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | Potassium permanganate (B83412) (KMnO4), Chromic acid (H2CrO4), Silver oxide (Ag2O) | Carboxylic Acid |

| Reduction | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | Primary Alcohol |

| Reductive Amination | Amine (R-NH2), Reducing agent (e.g., NaBH3CN) | Secondary Amine |

| Wittig Reaction | Phosphonium ylide (Ph3P=CHR) | Alkene |

| Knoevenagel Condensation | Active methylene (B1212753) compound, Base (e.g., piperidine) | α,β-Unsaturated compound |

| Cannizzaro Reaction | Concentrated base (e.g., NaOH) | Alcohol and Carboxylic Acid (if no α-hydrogen) |

| Acetal Formation | Alcohol (R-OH), Acid catalyst | Acetal |

Halogen Reactivity: Nucleophilic Substitution

The chlorine atom on the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution (SₙAr). The benzene (B151609) ring is electron-rich due to the presence of the strongly activating hydroxyl (-OH) and methoxy (-OCH₃) groups, which disfavors attack by nucleophiles. SₙAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. In this molecule, the aldehyde group is electron-withdrawing, but its influence is moderated by the adjacent electron-donating groups. Therefore, forcing conditions, such as high temperatures, high pressures, or the use of specialized catalysts, would likely be necessary to achieve substitution of the chlorine atom.

Hydroxyl Group Derivatization Reactions

The phenolic hydroxyl group is a key site for derivatization, most commonly through etherification (alkylation) or esterification.

Etherification : The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base. For example, in a similar molecule, methyl 4-hydroxy-3-methoxybenzoate, the hydroxyl group is alkylated using 1-bromo-3-chloropropane (B140262) and potassium carbonate in DMF. mdpi.com A similar strategy could be applied to this compound. Another method involves protecting the phenolic hydroxyl with an allyl group using allyl bromide and potassium carbonate. guidechem.com

Esterification : The hydroxyl group can be esterified by reacting with a carboxylic acid or its derivative (like an acid chloride or anhydride). This reaction is often catalyzed by an acid or promoted by a coupling agent. For instance, esterification can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or by first converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂). The derivatization of hydroxyl groups with acetic anhydride (B1165640) is another common method to form acetate (B1210297) esters. nih.gov

Methoxy Group Stability and Potential Demethylation Reactions

The methoxy group (-OCH₃) is generally stable under many reaction conditions. chemicalbook.com However, it can be cleaved to form a hydroxyl group (demethylation) under stringent conditions. This reaction is a classic transformation for aryl methyl ethers. The most common reagents for this purpose are strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or strong Lewis acids such as boron tribromide (BBr₃). A synthesis route for this compound itself involves a final step using aqueous HBr, which could potentially be a demethylation step from a dimethoxy precursor. chemicalbook.com

Green Chemistry Principles in Synthesis of this compound and its Derivatives

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly applied to the synthesis of benzaldehyde (B42025) derivatives. rjpn.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, reduction of a ketone to an alcohol using molecular hydrogen (H₂) has a 100% atom economy, whereas using sodium borohydride results in an 81% atom economy. acs.org One-pot procedures, which combine multiple reaction steps without isolating intermediates, are favored as they reduce waste and improve efficiency. acs.org

Use of Safer Solvents and Reagents : Green synthesis avoids toxic solvents and reagents where possible. rjpn.org Research has focused on solvent-free reactions or the use of greener solvents like water, ethanol (B145695), or ionic liquids. misericordia.edurjpn.orgnih.govgoogle.com For example, the oxidation of benzaldehyde can be performed using atmospheric oxygen as the oxidant, eliminating the need for harmful heavy metals. misericordia.edu

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. acs.org The use of recyclable catalysts is a key green approach. rjpn.org Examples include the use of bismuth(III) chloride (BiCl₃) as a catalyst for syntheses under microwave irradiation, which can be a more energy-efficient heating method. nih.gov Enzymes can also be used as highly specific catalysts, often eliminating the need for protecting groups. acs.org

Energy Efficiency : Energy requirements should be minimized. Reactions conducted at ambient temperature and pressure are ideal. rjpn.org Microwave-assisted synthesis is an energy-efficient method that can significantly reduce reaction times. misericordia.edurjpn.orgnih.govmdpi.com

The synthesis of substituted benzaldehydes is increasingly being adapted to align with these principles, favoring catalytic, one-pot methods that use safer reagents and minimize waste. acs.org

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy: FT-IR and FT-Raman Analyses

No dedicated studies presenting the Fourier-Transform Infrared (FT-IR) or Fourier-Transform Raman (FT-Raman) spectra of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde could be located. Consequently, the assignment of its characteristic vibrational frequencies and the corresponding band attributions are not documented. While research on related isomers like 3-chloro-4-methoxybenzaldehyde (B1194993) exists, this data cannot be directly extrapolated to the target compound due to the different substitution patterns on the benzene (B151609) ring, which would significantly alter the vibrational modes.

Assignment of Characteristic Frequencies and Band Attribution

Information regarding the specific vibrational frequencies for the functional groups of this compound is not available in the surveyed literature.

Correlation with Computational Simulations (e.g., DFT Calculations)

There are no published studies that perform Density Functional Theory (DFT) calculations to simulate the vibrational spectrum of this compound. Such computational analyses are crucial for corroborating experimental data and providing a deeper understanding of the molecule's vibrational behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no available literature detailing the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound in various solvents. This information would be valuable for understanding the electronic transitions within the molecule.

Electronic Transitions and Chromophore Analysis

Detailed experimental or computational studies on the electronic transitions and chromophore analysis of this compound are not available in the public domain. The core structure of this molecule contains a substituted benzene ring, which is the principal chromophore. The presence of an aldehyde (-CHO), hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and chloro (-Cl) group as substituents would influence the electronic absorption profile.

The aldehyde and the aromatic ring form a conjugated system. Generally, benzaldehyde (B42025) derivatives exhibit π→π* transitions, and the presence of the carbonyl group also allows for n→π* transitions. nist.gov The auxochromic hydroxyl and methoxy groups, with their non-bonding electrons, are expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzaldehyde. vscht.cz However, without specific experimental UV-Vis spectra, a precise analysis of the absorption bands (λmax), molar absorptivity (ε), and the nature of the electronic transitions for this specific compound cannot be provided.

Solvatochromism Effects

No specific studies on the solvatochromic effects of this compound were identified in the searched literature. Solvatochromism describes the shift in the position of UV-Visible absorption bands upon a change in solvent polarity. Such studies are valuable for understanding the differences in dipole moment between the ground and excited states of a molecule. nih.govnih.gov While the polar nature of the hydroxyl, methoxy, and carbonyl groups suggests that the compound would likely exhibit solvatochromism, no experimental data is available to quantify this effect.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

While commercial vendors list the molecular weight of this compound as 186.59 g/mol , corresponding to the molecular formula C₈H₇ClO₃, no published mass spectra or detailed fragmentation studies were found for this specific compound. chemscene.comscbt.com

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (•CHO) to give an [M-29]⁺ ion and the loss of carbon monoxide (CO) to yield an [M-28]⁺ ion. researchgate.netresearchgate.net Further fragmentation would involve the substituents on the aromatic ring. However, without experimental data, this remains a generalized prediction.

X-ray Crystallography and Crystal Structure Analysis

No crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or published elsewhere. Therefore, a detailed analysis of its crystal structure is not possible.

Single Crystal X-ray Diffraction (SCXRD) Studies

There are no available reports of single crystal X-ray diffraction studies for this compound. Such studies are essential for unambiguously determining the three-dimensional arrangement of atoms in the crystal lattice.

Atomic Packing and Space Group Determination

Without SCXRD data, information regarding the atomic packing, unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group for this compound cannot be determined. The space group provides a complete description of the symmetry elements present in the crystal. wikipedia.orgwikipedia.orgutoledo.edu

Intermolecular Interactions in Crystalline State (e.g., Hydrogen Bonding, π-π Stacking)

A definitive analysis of intermolecular interactions in the crystalline state of this compound is not possible without crystal structure data. Based on its functional groups, one can anticipate the presence of strong intermolecular hydrogen bonds involving the phenolic hydroxyl group as a donor and the carbonyl oxygen or the oxygen of the methoxy group as acceptors. The chlorine atom could also participate in halogen bonding. Furthermore, π-π stacking interactions between the aromatic rings are likely to play a role in the crystal packing.

Computational Chemistry and Quantum Chemical Calculations

Computational chemistry provides a powerful lens for examining molecular structures and properties at the atomic level. Through quantum chemical calculations, it is possible to predict and analyze various characteristics of this compound, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the electronic structure and properties of molecules. For aromatic systems like this compound, DFT methods, such as B3LYP with basis sets like 6-31G* or 6-311++G(d,p), are commonly employed to achieve reliable predictions. nih.gov

Prior to analyzing its properties, the molecular geometry of this compound is optimized to find its most stable conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For the related isomer, 2-chloro-3-hydroxybenzaldehyde (B1361139), studies have identified multiple possible conformers, with stability influenced by intramolecular hydrogen bonding between the hydroxyl and aldehyde groups. The presence of the methoxy group in this compound introduces additional conformational possibilities.

Once the geometry is optimized, vibrational frequencies are calculated. These theoretical frequencies correspond to the fundamental modes of vibration and are crucial for interpreting experimental infrared (IR) and Raman spectra. nih.gov The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups (C=O, O-H, C-Cl, O-CH3) and the benzene ring. nih.gov For instance, a broad IR band around 3180 cm⁻¹ in similar molecules indicates the presence of O-H···O hydrogen bonding. researchgate.net

Below is a representative table of selected optimized geometrical parameters for a chlorohydroxybenzaldehyde isomer, calculated using the B3LYP/6-31G* level of theory.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O | 1.21 |

| C-C (ring) | 1.39 - 1.41 |

| C-H (aldehyde) | 1.11 |

| C-Cl | 1.74 |

| O-H | 0.97 |

| C-O (hydroxyl) | 1.35 |

| C-O (methoxy) | 1.36 |

| O-C-H (methoxy) | 109.5 |

| C-C-C (ring) | 118 - 121 |

| O=C-H | 121.5 |

| Note: This data is representative and based on calculations for closely related molecules. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For the related 2-chloro-3-hydroxybenzaldehyde, the HOMO is primarily located on the phenol (B47542) ring and the aldehyde group, while the LUMO is dominated by the π* density from these same groups. The calculated HOMO-LUMO gap for this isomer is approximately 3.56 eV. This indicates a moderate level of electronic excitation energy.

A representative table of FMO energies is provided below.

| Orbital | Energy (eV) |

| HOMO | -6.74 |

| LUMO | -2.23 |

| Energy Gap (ΔE) | 4.51 |

| Note: This data is based on B3LYP/6-311+G* calculations for a related isomer and serves as an illustrative example.* |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the intuitive Lewis structure concept. nih.gov

A typical NBO analysis would reveal the natural atomic charges on each atom, providing insight into the electrostatic distribution. For example, the oxygen atoms of the carbonyl and hydroxyl groups are expected to have significant negative charges, while the carbonyl carbon and the hydrogen of the hydroxyl group would be more positive.

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov

The MESP surface is color-coded to indicate different potential regions:

Red (negative potential): Electron-rich regions, susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the carbonyl, hydroxyl, and methoxy groups.

Blue (positive potential): Electron-poor regions, prone to nucleophilic attack. These areas are typically found around the hydrogen atoms, particularly the hydroxyl hydrogen.

Green (neutral potential): Regions of intermediate potential.

The MESP surface provides a clear, three-dimensional map of the charge distribution, highlighting the molecule's reactive "hot spots."

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Softness (S): The reciprocal of hardness, indicating how easily a molecule can undergo electronic change.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These parameters are calculated using the energies of the HOMO and LUMO.

Fukui functions take this analysis a step further by identifying the specific atoms within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. The Fukui function essentially describes the change in electron density at a particular point in the molecule when an electron is added or removed. This localizes the reactivity predictions derived from the global parameters, providing a more detailed understanding of the molecule's chemical behavior. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic absorption spectra of molecules. It calculates the excitation energies, corresponding wavelengths (λ), and oscillator strengths (f) of electronic transitions. This analysis helps in understanding how the molecule interacts with light and provides insights into its electronic structure.

While specific TD-DFT studies on this compound are not extensively detailed in the provided search results, the principles can be understood from studies on analogous compounds. For instance, a theoretical study on 2-Chloro-3,4-dimethoxybenzaldehyde using TD-DFT with the B3LYP/6-311++G(d,p) basis set was conducted to calculate its electronic absorption properties. researchgate.net Similarly, research on 4-hydroxybenzaldehyde (B117250) employed the TD-DFT approach with a B3LYP/6-31G(d,p) basis set to analyze its electronic spectrum. mdpi.com These calculations typically involve determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the chemical stability and reactivity of a molecule. mdpi.com

In a typical TD-DFT analysis, the calculated wavelengths are compared with experimental UV-Vis spectra to validate the computational model. For example, the theoretical electronic spectrum for 4-hydroxybenzaldehyde revealed three absorption bands at 316.45 nm, 261.52 nm, and 256.48 nm. mdpi.com

Table 1: Theoretical Electronic Absorption Data for Related Benzaldehyde Derivatives

This table presents data from related compounds to illustrate the typical output of a TD-DFT analysis.

| Compound | Wavelength (λ) nm | Excitation Energy (E) eV | Oscillator Strength (f) | Transition |

| 4-hydroxybenzaldehyde mdpi.com | 316.45 | 3.91 | 0.26 | HOMO -> LUMO |

| 261.52 | 4.74 | 0.05 | HOMO-1 -> LUMO | |

| 256.48 | 4.83 | 0.47 | HOMO-2 -> LUMO |

Topological Analyses: ELF, LOL, NCI, QTAIM, RDG

Topological analyses of the electron density provide profound insights into the chemical bonding and non-covalent interactions within a molecule. These methods partition the molecular space to characterize the nature of chemical bonds and weak interactions. nih.gov Studies on similar substituted benzaldehydes, such as 5-chloro-2-hydroxy-3-methoxybenzaldehyde, have utilized these techniques to profile the molecule's structure and reactivity. bohrium.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are tools that help in visualizing and understanding the electron pair localization in a molecule, distinguishing between bonding pairs, lone pairs, and core electrons. tandfonline.com The ELF value typically ranges from 0.0 to 1.0, where high values (close to 1.0) indicate regions of strong electron localization, such as covalent bonds and lone pairs, while lower values signify areas of high electron delocalization. nih.govtandfonline.com

Non-Covalent Interaction (NCI) Index and Reduced Density Gradient (RDG): The NCI index is used to identify and visualize weak, non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. tandfonline.com It is often used in conjunction with the Reduced Density Gradient (RDG), which is a function of the electron density and its first derivative. nih.gov Plotting the RDG against the electron density allows for the identification and characterization of these weak interactions that are crucial for crystal packing and molecular recognition. tandfonline.comresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. nih.gov This method can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and quantify the strength of interactions, including hydrogen bonds, based on the properties at the bond critical points. researchgate.net

These analyses, often performed with software like Multiwfn, are instrumental in understanding a molecule's stability, reactivity, and intermolecular interactions. bohrium.comnih.gov

Computational Studies on Hydrogen Bonding (e.g., C-H...O interactions)

Computational chemistry provides essential tools for the detailed study of hydrogen bonding, which significantly influences the structure, stability, and properties of molecules. In this compound, both intramolecular and intermolecular hydrogen bonds are possible.

Ab initio computational studies on the closely related isomer, 2-chloro-3-hydroxybenzaldehyde, performed at the B3LYP/6-31G* level, have provided evidence for strong O-H⋯O hydrogen bond-aided dimerization. nih.gov The calculations showed that such hydrogen bonding leads to significant changes in vibrational frequencies, such as the down-shifting of the aldehydic carbonyl stretching mode and the up-shifting of the hydroxyl group's in-plane bending mode. nih.gov The computed O-H⋯O bond lengths were in the range of 2.832–2.873 Å, indicative of strong hydrogen bonding. nih.gov

Table 2: Computed Hydrogen Bond Data for a Related Isomer

This table is based on data for 2-chloro-3-hydroxybenzaldehyde dimers to illustrate computational findings on hydrogen bonding. nih.gov

| Interaction Type | Method | Computed Bond Length (Å) |

| O-H⋯O | B3LYP/6-31G* | 2.832 - 2.873 |

Derivatives and Analogues of 2 Chloro 3 Hydroxy 4 Methoxybenzaldehyde

Synthesis and Characterization of Structural Analogues

Positional isomers of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde, which have the same molecular formula but different arrangements of substituents on the aromatic ring, are of significant interest. While detailed synthetic pathways for 2-Chloro-4-hydroxy-3-methoxybenzaldehyde and 3-Chloro-2-hydroxy-4-methoxybenzaldehyde are not extensively detailed in the surveyed literature, the synthesis of related isomers like 3-Chloro-4-hydroxybenzaldehyde provides insight into the general synthetic strategies employed.

One common approach involves the selective functionalization of a substituted phenol (B47542). For instance, the synthesis of 2-chloro-4-(morpholinylmethyl)phenol uses 3-Chloro-4-hydroxybenzaldehyde as a starting material. guidechem.com This precursor is first protected at the phenolic hydroxyl group, for example, by reaction with allyl bromide. The aldehyde is then subjected to reductive amination, followed by deprotection of the hydroxyl group to yield the final product. guidechem.com This highlights a common strategy where the aldehyde and hydroxyl functionalities of chloro-hydroxy-methoxybenzaldehyde isomers are manipulated sequentially to build more complex molecules.

Table 1: Examples of Positional Isomers and Related Precursors

| Compound Name | Molecular Formula | Key Features |

| This compound | C₈H₇ClO₃ | The parent compound, also known as 2-Chloroisovanillin. chemdad.comsigmaaldrich.com |

| 3-Chloro-4-hydroxybenzaldehyde | C₇H₅ClO₂ | An isomer used as an intermediate in organic synthesis. guidechem.com |

| 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | C₈H₆BrClO₃ | A di-halogenated derivative of the benzaldehyde (B42025) scaffold. sigmaaldrich.com |

Analogues of this compound can be synthesized by removing or replacing one or more of its characteristic functional groups. These modifications allow researchers to probe the role of each substituent.

Derivatives Lacking the Chloro Group: The synthesis of analogues without the chlorine atom, such as 2-hydroxy-4-methoxybenzaldehyde (B30951) and 3-hydroxy-4-methoxybenzaldehyde, is well-documented. For example, 2-hydroxy-4-methoxybenzaldehyde can be readily prepared and subsequently used to synthesize Schiff bases and metal complexes. mdpi.com Similarly, 3-hydroxy-4-methoxybenzaldehyde (o-vanillin) is a common starting material for the synthesis of Schiff base ligands and their metal complexes. rsc.orgnih.gov The synthesis of these compounds often starts from the corresponding methoxyphenol, which is then formylated to introduce the aldehyde group at the ortho position to the hydroxyl group.

Derivatives Lacking the Hydroxyl Group: Derivatives lacking the phenolic hydroxyl group, such as 3-Chloro-4-methoxybenzaldehyde (B1194993), are also synthetically accessible. This compound can be prepared by reacting 3-chlorobenzaldehyde (B42229) with methoxyacetone (B41198) in a hydroxylation reaction. biosynth.com Such compounds are valuable for studying the chemical contributions of the chloro and methoxy (B1213986) groups in the absence of the acidic proton of the hydroxyl group.

Table 2: Examples of Derivatives with Modified Substituents

| Compound Name | Molecular Formula | Modification from Parent Compound |

| 2-Hydroxy-4-methoxybenzaldehyde | C₈H₈O₃ | Lacks the chloro group. mdpi.com |

| 3-Hydroxy-4-methoxybenzaldehyde (o-vanillin) | C₈H₈O₃ | Lacks the chloro group; different substituent pattern. rsc.orgnih.gov |

| 3-Chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ | Lacks the hydroxyl group. biosynth.com |

Schiff Base Derivatives and Metal Complexes

The aldehyde group of this compound is a key site for derivatization, most notably through condensation reactions with primary amines to form Schiff bases (or imines). These Schiff bases are versatile ligands capable of coordinating with various metal ions.

The synthesis of Schiff bases is typically a straightforward condensation reaction between an aldehyde or ketone and a primary amine, resulting in the formation of a characteristic azomethine or imine group (-C=N-). ajol.infoyoutube.comresearchgate.net This reaction is often carried out in a solvent like ethanol (B145695) and may be catalyzed by a few drops of acid. researchgate.net

While specific reports on the synthesis of Schiff bases directly from this compound are not prevalent in the reviewed literature, the methodology is well established using structurally similar aldehydes. For example, numerous Schiff bases have been prepared from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with various amines, such as 2-aminobenzothiazole (B30445) and 2-amino-N-(2-pyridyl)-benzene sulfonamide. nih.gov Similarly, 4-hydroxy-3-methoxybenzaldehyde has been reacted with a wide range of amines and hydrazides to form Schiff base derivatives. researchgate.net The resulting Schiff bases are typically crystalline solids and can be characterized using spectroscopic methods like FT-IR, ¹H-NMR, and ¹³C-NMR, as well as by determining their melting points. researchgate.netresearchgate.net

Schiff bases derived from hydroxy-substituted aldehydes are excellent chelating ligands for transition metal ions. The nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl group can coordinate to a metal center, forming stable complexes. mdpi.comsbmu.ac.ir

The coordination chemistry of Schiff bases from related aldehydes has been extensively studied. For instance, a novel Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde was used to synthesize six new copper(II) complexes. mdpi.com These complexes were characterized by various techniques, including IR, UV-Vis, EPR, and mass spectroscopy, confirming the coordination of the Schiff base to the metal center. mdpi.com Similarly, Schiff bases from 2,4-dihydroxybenzaldehyde (B120756) have been used to prepare complexes with Cu(II), Ni(II), Co(II), and other metal ions. mdpi.comsbmu.ac.ir The resulting metal complexes often exhibit different properties and biological activities compared to the free Schiff base ligands. sbmu.ac.ir

In these complexes, the Schiff base typically acts as a bidentate or polydentate ligand. The primary coordination sites are the nitrogen atom of the azomethine group and the deprotonated oxygen atom of the phenolic hydroxyl group. mdpi.com This is evidenced by shifts in the characteristic stretching frequencies of the C=N and C-O bonds in the IR spectra of the metal complexes compared to the free ligand. mdpi.com

The coordination of the ligand to the metal ion results in various geometries for the final complex. The specific geometry depends on the metal ion, the structure of the Schiff base ligand, and the presence of other co-ligands. Common coordination geometries include square planar, tetrahedral, and octahedral. mdpi.comsbmu.ac.irorientjchem.org For example, studies on metal complexes with Schiff bases derived from 2,4-dihydroxybenzaldehyde have suggested square-planar geometries for Cu(II) and Ni(II) complexes, and a tetrahedral geometry for a Zn(II) complex. sbmu.ac.ir X-ray diffraction studies provide definitive structural information, as demonstrated for a copper(II) complex of a Schiff base from 2-hydroxy-4-methoxybenzaldehyde, which revealed a distorted octahedral coordination environment around the copper atoms. mdpi.com

Isotopically Labeled Derivatives for Research Applications

Isotopic labeling is a technique where one or more atoms in a molecule are replaced by an isotope of the same element. This substitution creates a "tagged" version of the compound that can be traced and detected in various scientific investigations without altering its fundamental chemical properties. wikipedia.orgmusechem.com While specific research on isotopically labeled derivatives of this compound is not extensively documented in publicly available literature, the principles and applications can be understood through the study of its structural analogs. The use of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), as well as radioisotopes such as carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H), is a cornerstone of modern chemical and biomedical research. researchgate.net

Isotopically labeled compounds are invaluable tools for a multitude of research applications. musechem.com They are instrumental in elucidating reaction mechanisms, tracing the metabolic fate of molecules within biological systems (absorption, distribution, metabolism, and excretion - ADME studies), and serving as internal standards for quantitative analysis by mass spectrometry. chem-station.comacs.orgacs.org The introduction of a heavier isotope can also influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect, which provides deep insights into reaction pathways. chem-station.com

A notable example of an isotopically labeled analog is [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde . researchgate.netwhiterose.ac.uk The synthesis of this compound highlights the strategic placement of a carbon-13 label to facilitate its use in molecular imaging. whiterose.ac.uk This labeled intermediate is crucial for the synthesis of various biologically active molecules, allowing researchers to monitor their interactions and transformations in real-time within a biological system. researchgate.net The ¹³C label provides a distinct signal in techniques like nuclear magnetic resonance (NMR) spectroscopy and can be hyperpolarized to significantly enhance the signal for in-vivo imaging studies. whiterose.ac.uk

The general approaches to isotopic labeling of benzaldehyde derivatives can be broadly categorized into two main strategies:

Incorporation of a labeled precursor during synthesis: This involves introducing the isotopic label early in the synthetic route using a commercially available labeled starting material. For instance, the synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde commences with [¹³C]-labeled methyl iodide. researchgate.netwhiterose.ac.uk

Hydrogen-deuterium exchange (HDE): This method involves the direct replacement of hydrogen atoms with deuterium. For aromatic aldehydes, this can be achieved using a deuterium source like heavy water (D₂O) in the presence of a suitable catalyst. nih.govnih.gov This technique is particularly useful for late-stage labeling of complex molecules. acs.org

The choice of isotope and its position within the molecule are critical for the intended research application. The following interactive data tables summarize the types of isotopes commonly used and their primary research applications in the context of benzaldehyde derivatives and similar compounds.

Table 1: Common Isotopes and Their Research Applications in Organic Chemistry

| Isotope | Type | Common Research Applications | Detection Method |

| Deuterium (²H or D) | Stable | Mechanistic studies (Kinetic Isotope Effect), Metabolic stabilization of drugs, Internal standards for mass spectrometry | Mass Spectrometry, NMR Spectroscopy |

| Carbon-13 (¹³C) | Stable | Elucidation of reaction mechanisms, Metabolic pathway analysis, Structural analysis by NMR, Molecular imaging | NMR Spectroscopy, Mass Spectrometry |

| Carbon-14 (¹⁴C) | Radioactive | ADME studies (Absorption, Distribution, Metabolism, Excretion), Radioligand binding assays, Tracing metabolic pathways | Scintillation Counting, Autoradiography |

| Tritium (³H or T) | Radioactive | Receptor binding assays, Metabolic studies, Autoradiography | Scintillation Counting, Autoradiography |

Table 2: Research Findings on Isotopically Labeled Benzaldehyde Analogs

| Labeled Compound | Isotope and Position | Research Focus | Key Findings | Reference |

| [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde | ¹³C at C-3 of the benzene (B151609) ring | Synthesis of labeled probes for molecular imaging | An efficient multi-step synthesis was developed from an acyclic precursor using [¹³C]-methyl iodide. The labeled compound serves as a key intermediate for producing biologically active molecules for in-vivo studies. | researchgate.netwhiterose.ac.uk |

| Formyl-deuterated aromatic aldehydes | Deuterium on the aldehyde group | Development of novel labeling methodologies | A mild and efficient method using D₂O as the deuterium source was developed, enabling late-stage deuterium labeling with high incorporation rates. | nih.gov |

| General Aromatic Aldehydes | Deuterium on the aromatic ring and/or formyl group | Mechanistic studies of reactions | Deuterium labeling is used to probe reaction mechanisms, such as the Cannizzaro reaction, by observing the kinetic isotope effect. | acs.org |

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Reactant in Organic Synthesis

The specific arrangement of functional groups on the 2-Chloro-3-hydroxy-4-methoxybenzaldehyde ring renders it a versatile reactant in organic synthesis. The aldehyde group can participate in a wide range of chemical transformations, such as condensation, oxidation, and reduction, while the hydroxyl, methoxy (B1213986), and chloro groups can be modified or used to direct reactions to specific positions on the aromatic ring. This multifunctionality allows it to serve as a foundational component for constructing intricate molecular architectures.

Precursor for Complex Organic Molecules

This compound is a recognized intermediate in the synthesis of complex and biologically relevant molecules. Research has identified it as an important intermediate for producing compounds with applications as antihypertensives and herbicides. Its structural analog, 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, serves as a starting material in the total synthesis of natural products such as pareitropone, denbinobin, and (±)-codeine. sigmaaldrich.com Similarly, the related compound 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368) is a key intermediate for vascular-disrupting agents used in cancer therapy research. whiterose.ac.uk This highlights the utility of the substituted benzaldehyde (B42025) framework in building complex and pharmacologically active molecules.

Intermediate in Multi-Step Synthetic Pathways

The creation of complex molecules often requires lengthy, multi-step synthetic sequences, and this compound serves as a crucial link within these pathways. whiterose.ac.uk The synthesis of the compound itself can be a multi-step process, illustrating its position within a larger synthetic chain. chemicalbook.com Its value as an intermediate is demonstrated in the synthesis of isotopically labeled probes, such as [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, which was achieved in a nine-step linear synthesis. whiterose.ac.uk In such pathways, the compound provides a stable, functionalized aromatic core that can be elaborated upon in subsequent steps to reach the final target molecule.

Synthesis of Fluorescent Sensors and Probes (e.g., BODIPY Fluorescent Sensors)

One of the notable applications of this compound is its use as a reactant for creating BODIPY (boron-dipyrromethene) fluorescent sensors. chemdad.com BODIPY dyes are a class of fluorophores known for their excellent photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photostability. colab.ws

The synthesis of many BODIPY derivatives relies on the condensation of an aldehyde with the BODIPY core structure. colab.wsnih.gov The aldehyde group of this compound can react with the pyrrole (B145914) units of a precursor to form the extended π-conjugated system characteristic of the BODIPY fluorophore. The substituents on the benzaldehyde ring (chloro, hydroxyl, and methoxy) become part of the final sensor's structure, where they can modulate its fluorescent properties or provide sites for further functionalization, enabling the development of sensors for specific analytes or biological environments. researchgate.netnih.gov

Development of Organic Intermediate Chemicals

Beyond its direct use in synthesizing final products, this compound is a platform for developing other valuable organic intermediates. chemdad.commatrix-fine-chemicals.com It can be prepared from other chemical feedstocks such as Isovanillin (B20041) and 2-Chloroveratraldehyde, placing it within a value chain of chemical manufacturing. chemdad.com

The reactivity of its multiple functional groups allows for the generation of a diverse library of derivatives. For instance, the aldehyde group can readily react with amines to form Schiff bases, a class of compounds with a wide range of applications. researchgate.net The hydroxyl group can be etherified or esterified, while the chloro-substituent can potentially be replaced through nucleophilic aromatic substitution, further expanding the range of accessible chemical structures. This versatility makes it a valuable starting material for chemists seeking to build custom molecules for pharmaceutical, agrochemical, and materials science research.

Corrosion Inhibition Properties and Material Science Applications

While direct studies on this compound as a corrosion inhibitor are not widely published, its molecular structure contains the key features common to effective organic corrosion inhibitors. The principle of organic corrosion inhibition relies on the adsorption of molecules onto a metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal. nih.govnih.gov This adsorption is facilitated by the presence of heteroatoms (such as oxygen, nitrogen, and sulfur) with lone pairs of electrons and π-electrons from aromatic rings, which can interact with the vacant d-orbitals of metals like iron. nih.govnih.gov

This compound possesses an aromatic ring and multiple oxygen atoms in its hydroxyl and methoxy groups, making it a strong candidate for investigation as a corrosion inhibitor. Studies on closely related compounds, such as benzimidazole (B57391) derivatives and other Schiff bases, have demonstrated high inhibition efficiencies. nih.govresearchgate.netrsc.org For example, a Schiff base derivative, 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO), showed a 96.9% inhibition efficiency for mild steel in an acidic environment. nih.gov The presence of the chloro group on the title compound could further influence its electronic properties and enhance its adsorption capabilities on metal surfaces.

Table 1: Corrosion Inhibition Efficiency of Related Organic Compounds

| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Concentration |

|---|---|---|---|---|

| 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO) | Mild Steel | 1 M HCl | 96.9 | 0.5 mM |

| 2-mercaptobenzimidazole | Mild Steel | 1 M HCl | >90 (approx.) | 250 ppm |

| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | Carbon Steel | 1.0 M HCl | 95.4 | 10⁻³ M |

| 5,5-diphenylimidazolidine-2,4-dione (PID) | Mild Steel | 1 M HCl | >90 (approx.) | 10⁻³ M |

This table presents data for structurally related compounds to illustrate the potential of this chemical class in corrosion inhibition. nih.govresearchgate.netrsc.orgresearchgate.net

Applications in Non-Linear Optics (NLO)

Organic compounds are of significant interest for non-linear optical (NLO) applications, which include technologies like frequency conversion for lasers and optical data processing. youtube.com Effective second-order NLO materials typically require molecules with a π-conjugated system linking an electron-donating group and an electron-accepting group. google.comnih.gov This "push-pull" electronic structure leads to a large molecular hyperpolarizability, the microscopic origin of the NLO effect.

Substituted benzaldehydes are frequently used as precursors for NLO materials. dtic.mil this compound fits the required structural motif, possessing strong electron-donating groups (hydroxyl and methoxy) and electron-withdrawing groups (aldehyde and chloro) attached to a π-conjugated aromatic ring. google.com While specific NLO measurements for this exact compound are not prominent in the literature, its inherent structure makes it a promising candidate for synthesis into larger NLO-active chromophores, such as through the formation of Schiff bases or other derivatives that extend the conjugation length and enhance the push-pull character. nih.govdtic.mil

Biological and Pharmacological Research Applications

Mechanisms of Biological Activity

The biological activity of a compound like 2-Chloro-3-hydroxy-4-methoxybenzaldehyde is intrinsically linked to its chemical structure. The interplay of its chloro, hydroxyl, methoxy (B1213986), and aldehyde functional groups dictates how it interacts with biological systems at a molecular level.

Interaction with Molecular Targets and Pathways

Specific research detailing the direct molecular targets and signaling pathways modulated by this compound is not extensively documented in publicly available scientific literature. The activity of benzaldehyde (B42025) derivatives can be diverse, and identifying the precise proteins, enzymes, or receptors with which this compound interacts requires dedicated empirical investigation.

Formation of Schiff Base Ligands for Metal Ion and Protein Interactions

A significant aspect of the chemistry of aldehydes is their ability to react with primary amines to form Schiff bases (imines). These reactions are fundamental in medicinal chemistry for creating new molecules with diverse biological activities. nih.gov Benzaldehydes containing a hydroxyl group, such as this compound, readily undergo this condensation reaction. researchgate.net

The resulting Schiff base ligands are known for their capacity to coordinate with metal ions, forming stable metal complexes. mdpi.com This chelation ability is a key mechanism for potential therapeutic applications, as these metal complexes have been widely studied for their antimicrobial and anticancer properties. mdpi.comresearchgate.net While Schiff bases derived specifically from this compound are not widely reported, related molecules like 3-hydroxy-4-methoxybenzaldehyde are known to yield Schiff bases that are used in the synthesis of biologically active complexes. rsc.orgsigmaaldrich.com The azomethine group (-C=N-) in the Schiff base structure is crucial for its biological activity. nih.gov

Influence of Molecular Geometry and Intramolecular Interactions on Activity

The biological potential of this compound is governed by its distinct molecular geometry and the electronic properties of its substituents.

Chlorine Atom : The introduction of a chlorine atom into a biologically-active molecule can substantially alter its properties. Halogens like chlorine are electron-withdrawing and can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes. This modification can significantly modulate biological activity, in some cases improving the efficacy of the parent molecule, while in others diminishing it. eurochlor.orgresearchgate.net The effect is highly dependent on the chlorine atom's position on the aromatic ring. eurochlor.org

Hydroxy and Methoxy Groups : The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups are critical. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzyme active sites. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde group can influence the molecule's conformation and reactivity.

Antimicrobial and Antibiofilm Research

While many benzaldehyde derivatives are explored for their antimicrobial properties, specific data for this compound is sparse. researchgate.net For context, its non-chlorinated analog, 2-hydroxy-4-methoxybenzaldehyde (B30951), has been the subject of numerous antimicrobial studies. nih.govnih.gov

Activity against Specific Pathogens (e.g., Staphylococcus aureus, MRSA, Clostridium perfringens, Candida albicans)

Dedicated research focused on the antimicrobial or antibiofilm efficacy of this compound against key pathogens such as Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Clostridium perfringens, and Candida albicans is not available in the reviewed scientific literature. Studies have been conducted on related structures, such as Schiff bases derived from 5-chloro-2-hydroxybenzaldehyde, which showed activity against Staphylococcus aureus. researchgate.net However, direct data for the title compound remains to be established.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Studies

Consistent with the lack of specific activity studies mentioned in the previous section, there are no published Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound against the specified pathogens. Determining these values is essential for quantifying a compound's antimicrobial potency and requires specific laboratory testing.

Mechanisms of Antibacterial Action

Research into the antibacterial properties of related benzaldehyde compounds, particularly HMB, suggests that their efficacy is often attributable to their ability to compromise bacterial cell integrity.

Cell Membrane Disruption

Studies on HMB have demonstrated its capacity to disrupt the cell membranes of bacteria. This action is evidenced by the increased release of intracellular components such as proteins and nucleic acids from bacterial cells upon treatment. nih.gov Techniques like scanning electron microscopy have visually confirmed morphological damage to the bacterial cell structure, indicating membrane disruption as a primary mechanism of action. nih.govnih.gov The disruption of the cell membrane's structural and functional integrity is a key factor in the antibacterial effect, leading to cell death.

Virulence Factor Reduction

Beyond direct bactericidal action, some research has focused on the anti-virulence potential of related compounds. For instance, HMB has been investigated for its ability to inhibit virulence factors in methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This includes the potential to reduce the production of toxins and other factors that contribute to the pathogenicity of bacteria, offering an alternative approach to combating bacterial infections by disarming the pathogens rather than killing them outright.

Synergistic Effects with Established Antibiotics

An important area of investigation is the potential for these compounds to work in concert with existing antibiotics, potentially revitalizing their efficacy against resistant strains. Studies on HMB have shown that it can sensitize MRSA to treatment with conventional antibiotics like tetracycline. nih.gov This synergistic activity is of great interest as it could help to overcome antibiotic resistance, a major global health challenge. The combination of such a compound with a traditional antibiotic could allow for lower effective doses of the antibiotic, potentially reducing side effects and slowing the development of further resistance.

Antibiofilm Efficacy

Bacterial biofilms present a significant challenge in clinical settings as they are notoriously resistant to conventional antimicrobial treatments. Research has shown that HMB is effective in eradicating mature biofilms of MRSA, with studies indicating that it can dislodge a significant percentage of preformed biofilms at tested concentrations. nih.gov The ability to disrupt biofilms is a critical attribute for any new antimicrobial agent, as it addresses a key mechanism of bacterial persistence and resistance.

Anticancer and Antiproliferative Investigations

The potential of benzaldehyde derivatives in cancer therapy is an emerging area of research, with several studies exploring their mechanisms of action against cancer cells.

Inhibition of Cancer Cell Proliferation

While direct studies on this compound are not extensively available, related compounds have been shown to inhibit the proliferation of cancer cells. For example, other halogenated compounds and benzaldehyde derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.gov The general mechanism often involves the induction of apoptosis (programmed cell death) and the halting of the cell cycle in cancerous cells.

Binding to DNA Sequences

The interaction of small molecules with DNA is a key mechanism for many anticancer drugs. Some anticancer agents function by intercalating into the DNA helix, which can lead to chromatin damage and the degradation of essential enzymes like RNA Polymerase II. nih.gov While specific studies on the DNA binding of this compound are not detailed in the available literature, this remains a plausible mechanism of action for its potential anticancer effects, given the activity of other halogenated compounds. researchgate.net

Molecular Docking Studies and Binding Affinities to Biological Targets

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a specific target, such as an enzyme or a receptor.

Transferase Inhibitor

The inhibition of transferase enzymes is a target for some anticancer drugs. While specific molecular docking studies of this compound with transferase inhibitors were not found in the search results, this remains a viable area for future research to explore its potential anticancer mechanisms.

IRE1 alpha